N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex benzamide derivative featuring a triazatricyclo core. Its molecular framework includes a fused bicyclic system with an imino (NH) group at position 6, a ketone (oxo) at position 2, and a propenyl (allyl) substituent at position 5.
Properties
Molecular Formula |
C22H18FN5O2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H18FN5O2/c1-2-10-28-19(24)16(21(29)25-13-14-6-8-15(23)9-7-14)12-17-20(28)26-18-5-3-4-11-27(18)22(17)30/h2-9,11-12,24H,1,10,13H2,(H,25,29) |
InChI Key |
GJHDEJUGSUTDFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the triazatricyclic structure.
Introduction of Functional Groups: Subsequent steps involve the introduction of the fluorophenylmethyl and prop-2-en-1-yl groups. This is usually achieved through substitution reactions using reagents like alkyl halides and bases.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenylmethyl group. Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial treatments.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within the Triazatricyclo Family
A closely related compound, N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 877778-47-7), shares the same core but differs in substituents:
- Position 7 : Pentyl (C₅H₁₁) vs. propenyl (C₃H₅) in the target compound.
- Position 11 : Additional methyl group (CH₃) absent in the target compound .
These differences impact molecular weight (447.5 g/mol for the pentyl analog vs. ~443.5 g/mol for the propenyl variant) and steric/electronic profiles. The propenyl group’s unsaturated bond may confer greater reactivity or conformational rigidity compared to the flexible pentyl chain.
Comparison with Benzamide-Based Agrochemicals
The target compound’s benzamide moiety aligns with pesticidal agents like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) . Key distinctions include:
- Substituent Electronic Effects : The 4-fluorophenyl group in the target compound is less electron-withdrawing than trifluoromethyl (flutolanil) but may enhance metabolic stability compared to chlorophenyl (cyprofuram).
Data Table: Structural and Electronic Comparison
Electronic and Geometric Considerations
The isovalency principle suggests that compounds with analogous valence electron configurations exhibit similar reactivity . For example:
- Both the target compound and its pentyl analog share the triazatricyclo core, implying comparable base electronic properties.
- However, the propenyl group introduces π-electron density, which could modulate electron distribution at the 7-position, affecting interactions with biological targets or catalysts.
Geometric disparities (e.g., pentyl vs. propenyl) may influence binding kinetics. The rigid propenyl group could restrict rotational freedom, enhancing selectivity but reducing entropic favorability compared to flexible alkyl chains.
Research Implications
- Agrochemical Applications : Testing herbicidal or fungicidal activity against models responsive to flutolanil-like compounds.
- Medicinal Chemistry: Exploring kinase or protease inhibition, leveraging the imino and oxo groups for hydrogen bonding.
Further crystallographic studies using programs like SHELXL could elucidate conformational preferences, aiding in rational design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
